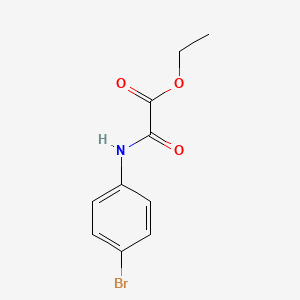
Ethyl (4-Bromoanilino)(Oxo)Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-Bromoanilino)(Oxo)Acetate is an organic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and an ethyl ester group at the oxoacetate position
Preparation Methods
Ethyl (4-Bromoanilino)(Oxo)Acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-bromoaniline . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl (4-Bromoanilino)(Oxo)Acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction Reactions: The compound can be reduced to form different derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxo derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl (4-Bromoanilino)(Oxo)Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can serve as a probe in X-ray crystallography studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism by which Ethyl (4-Bromoanilino)(Oxo)Acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Ethyl (4-Bromoanilino)(Oxo)Acetate can be compared with other similar compounds, such as:
Ethyl (4-Fluoroanilino)(Oxo)Acetate: Similar structure but with a fluorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Ethyl (4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)(Phenyl)Acetate: Contains a chromenyl group, which can lead to different chemical and biological properties.
Ethyl (2-Methyl-5-Nitroanilino)(Oxo)Acetate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical behavior and interactions in various applications.
Properties
IUPAC Name |
ethyl 2-(4-bromoanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFLEVLFXJHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663025.png)
![N-[3-(2,2-Dimethylthiomorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2663026.png)
![8-(tert-butyl)-N-(2,6-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2663028.png)

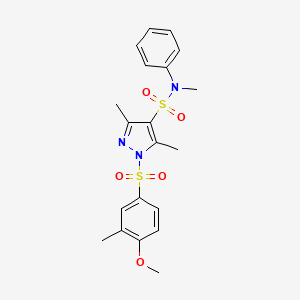
![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)
![2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2663043.png)
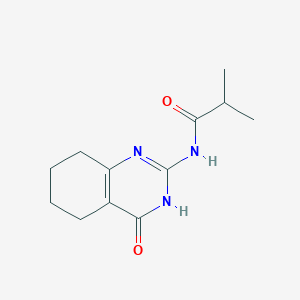
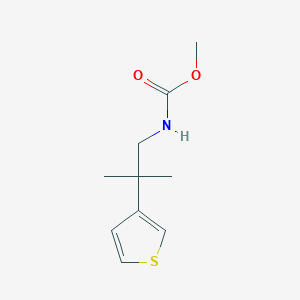
![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)
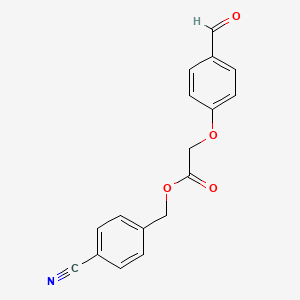
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2663048.png)
